LCL161 is an orally bioavailable, monovalent second mitochondrial-derived activator of caspases (SMAC) mimetic designed to antagonize Inhibitor of Apoptosis Proteins (IAPs). By mimicking the natural SMAC protein, LCL161 binds to IAPs like XIAP, cIAP1, and cIAP2, which are often overexpressed in cancer cells and suppress apoptosis. This action promotes the degradation of cIAP1 and cIAP2, freeing caspases to initiate programmed cell death. Its primary utility in a research setting is to reinstate apoptotic machinery, making it a valuable tool for investigating cancer therapies, particularly in combination with other cytotoxic agents or radiotherapy.
While several SMAC mimetics exist, they are not functionally interchangeable due to critical differences in structure, valency, and binding profiles, which directly impact experimental outcomes. LCL161 is a monovalent agent, contrasting with bivalent mimetics like Birinapant. This structural difference influences binding affinity and specificity for different IAP proteins; for instance, Birinapant preferentially targets cIAP1 and cIAP2 over XIAP, whereas LCL161 is considered a pan-IAP inhibitor with more balanced affinity for XIAP, cIAP1, and cIAP2. Furthermore, LCL161's established oral bioavailability simplifies in vivo study design compared to alternatives that may require intravenous administration. Substituting LCL161 with another SMAC mimetic without considering these specific properties can lead to altered efficacy, different pharmacodynamic effects, and potentially confounding results, especially in combination studies where target engagement and pharmacokinetic profiles are critical.
LCL161 demonstrates potent, single-digit nanomolar inhibition of cIAP1 and double-digit nanomolar inhibition of XIAP. In a cell-based assay using MDA-MB-231 cells, LCL161 inhibited cIAP1 with an IC50 of 0.4 nM. In a separate assay with HEK293 cells, it inhibited XIAP with an IC50 of 35 nM. This sub-nanomolar potency against cIAP1 is a key performance indicator, enabling effective target degradation at low concentrations, as demonstrated by significant cIAP1 downregulation starting at just 0.5 nM in cellular models.
| Evidence Dimension | IC50 for IAP Inhibition |
| Target Compound Data | cIAP1: 0.4 nM; XIAP: 35 nM |
| Comparator Or Baseline | Other SMAC mimetics like AT-406 (Debio 1143) show Ki values of 1.9 nM for cIAP1 and 66.4 nM for XIAP. |
| Quantified Difference | LCL161 shows approximately 4.75-fold higher potency for cIAP1 and 1.9-fold higher potency for XIAP compared to AT-406 based on these values. |
| Conditions | Cell-based assays (MDA-MB-231 for cIAP1, HEK293 for XIAP) for LCL161; Ki values for AT-406. |
This high potency ensures maximal target engagement at lower, more specific concentrations, reducing the risk of off-target effects and lowering the required material quantity for in vitro and in vivo experiments.
LCL161 is an orally bioavailable SMAC mimetic, a critical feature for processability and ease of use in preclinical animal studies. Clinical data from a Phase I trial confirmed that LCL161 is rapidly absorbed after oral administration, with time to maximum plasma concentration (Tmax) occurring between 0.5 and 2 hours. This contrasts with some other SMAC mimetics, such as the bivalent compound Birinapant, which has been primarily evaluated via intravenous administration in clinical trials. The availability of a well-tolerated oral tablet formulation simplifies dosing schedules, reduces animal handling stress, and avoids formulation challenges associated with IV-only compounds.
| Evidence Dimension | Route of Administration in Clinical/Preclinical Models |
| Target Compound Data | Oral (demonstrated in mice and humans) |
| Comparator Or Baseline | Birinapant (IV administration in clinical trials) |
| Quantified Difference | Qualitative but critical difference in administration route, simplifying experimental logistics. |
| Conditions | In vivo preclinical xenograft models and human Phase I clinical trials. |
Procuring an orally active compound like LCL161 significantly reduces the complexity and cost of in vivo experiments by eliminating the need for IV catheterization or complex parenteral formulations.
A key value proposition for LCL161 is its ability to synergistically enhance the efficacy of standard chemotherapeutics, a critical factor for translational research. In preclinical models of cholangiocarcinoma, combining LCL161 with the standard-of-care duplet Gemcitabine/Cisplatin (GEM/CIS) resulted in a synergistic killing effect on both drug-sensitive parental cells and drug-resistant variants. This chemosensitization effect has been observed across multiple cancer types and drug classes; for example, LCL161 strongly synergizes with vinca alkaloids in neuroblastoma models, significantly increasing apoptosis compared to the chemotherapeutic agent alone. This ability to overcome or prevent drug resistance makes LCL161 a more robust choice for combination studies than agents with less-documented synergistic potential.
| Evidence Dimension | Synergistic Efficacy with Chemotherapy |
| Target Compound Data | Demonstrates strong synergy with Gemcitabine/Cisplatin in cholangiocarcinoma and with vinca alkaloids in neuroblastoma. |
| Comparator Or Baseline | Monotherapy with standard chemotherapeutic agents. |
| Quantified Difference | Qualitatively demonstrates synergistic cell killing and apoptosis induction in resistant and sensitive cell lines. |
| Conditions | In vitro cell culture models of cholangiocarcinoma and neuroblastoma. |
For researchers investigating combination therapies or mechanisms of drug resistance, procuring LCL161 provides a tool with validated potential to enhance the efficacy of existing agents, increasing the likelihood of significant experimental findings.
For preclinical xenograft or syngeneic models where ease of administration and reduced animal stress are priorities, LCL161 is a primary choice. Its confirmed oral bioavailability allows for simple, repeatable dosing via oral gavage, bypassing the need for complex and invasive intravenous setups required for compounds like Birinapant. This is ideal for long-term efficacy studies or PK/PD models where daily or weekly dosing is required.
LCL161 is highly suitable for studies aimed at sensitizing resistant cancer cell lines to standard-of-care agents. Its demonstrated ability to synergize with drugs like cisplatin, gemcitabine, and vinca alkaloids makes it a powerful tool to explore IAP-mediated survival pathways as a mechanism of resistance. Researchers can use LCL161 to test hypotheses about reinstating apoptosis in models that have become refractory to conventional treatments.
When an experimental design requires broad and potent suppression of multiple IAP family members (cIAP1, cIAP2, and XIAP), LCL161 is a more appropriate choice than IAP antagonists with a preferential binding profile. Its high, nanomolar potency against both cIAP1 (0.4 nM) and XIAP (35 nM) ensures comprehensive target engagement, which is critical for elucidating the roles of the entire IAP family in a given biological context.
Irritant